1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring fused with a pyrazolone moiety, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is structurally similar to sulfamethazine , a sulfanilamide anti-infective agent . Sulfonamides, including Sulfamethazine, primarily target bacterial dihydropteroate synthase, an enzyme involved in folate synthesis . This suggests that 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one may have similar targets.
Mode of Action
Based on its structural similarity to sulfamethazine, it may inhibit the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
The compound may affect the folate synthesis pathway in bacteria, similar to Sulfamethazine . By inhibiting dihydropteroate synthase, it could prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This would lead to a decrease in bacterial growth and reproduction.
Pharmacokinetics
It is also predicted to inhibit CYP2C9 and CYP3A4 enzymes, which are involved in drug metabolism .
Result of Action
Based on its potential mode of action, it could lead to a decrease in bacterial growth and reproduction by inhibiting folic acid synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy as a corrosion inhibitor on mild steel in hydrochloric acid medium has been analyzed, and it has shown high efficiency . This suggests that the compound’s action can be influenced by the chemical environment.
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biology: The compound is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one include:
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
These compounds share the pyrimidine core but differ in their substituents and overall structure, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-4-7(2)12-10(11-6)14-9(15)5-8(3)13-14/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPBOQRKEINXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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